2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

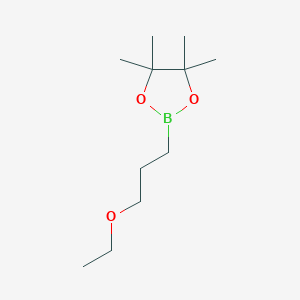

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxypropyl group and four methyl groups. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula |

C11H23BO3 |

|---|---|

Molecular Weight |

214.11 g/mol |

IUPAC Name |

2-(3-ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H23BO3/c1-6-13-9-7-8-12-14-10(2,3)11(4,5)15-12/h6-9H2,1-5H3 |

InChI Key |

PGYBAAORJNOZDB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(3-ethoxypropyl)-1,3-propanediol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and a catalyst to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for boron-containing pharmaceuticals.

Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is the basis for its reactivity in organic synthesis and catalysis. The dioxaborolane ring structure also contributes to the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Ethoxypropyl)-1,3,2-dioxaborinane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxypropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. Its unique structure allows for diverse applications, including its potential as a ligand in metal complexes and as a precursor in organic synthesis.

The molecular formula of this compound is C12H21BNO2. Its structure includes a dioxaborolane ring which is known for its stability and reactivity in biological systems. The compound's solubility and stability are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 213.11 g/mol |

| CAS Number | 2756654-99-4 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | -20°C to -80°C |

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Anticancer Properties:

Studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, the dioxaborolane derivatives have been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines at micromolar concentrations.

Mechanism of Action:

The proposed mechanism of action involves the inhibition of specific enzymes and pathways crucial for tumor growth. The presence of the boron atom is believed to facilitate interactions with biomolecules such as proteins and nucleic acids, leading to altered cellular functions.

Neuroprotective Effects:

Preliminary studies suggest potential neuroprotective effects of this compound. In models of neurodegeneration, it has been observed to reduce oxidative stress markers and promote neuronal survival. This activity may be attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Case Studies

-

Study on Anticancer Activity:

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cells. -

Neuroprotection Research:

In a study conducted on Alzheimer's disease models, the compound was administered to transgenic mice. Behavioral assessments indicated improvements in memory retention and cognitive function compared to control groups. Biochemical analyses showed reduced levels of amyloid-beta plaques and tau phosphorylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.